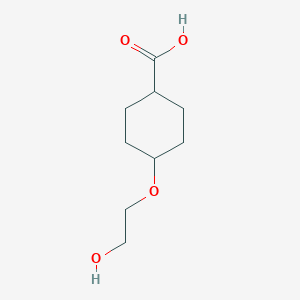
4-(2-Hydroxyethoxy)cyclohexanecarboxylic acid
Katalognummer B8556784
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: XUMGIXHITUYJKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08304412B2
Procedure details


1.00 g (5.49 mmol) of 4-(2-hydroxyethoxy)benzoic acid is dissolved in 30 ml of dry THF and 30 ml of dry ethanol, and 1.13 mg (0.55 mmol) of rhodium on alumina are added. The reaction mixture is hydrogenated at +50° C. at a hydrogen pressure of 50 bar for 12 h. The mixture is then hydrogenated at +60° C. at a hydrogen pressure of 80 bar for a further 48 h. After filtration, the filtrate is concentrated on a rotary evaporator. The residue is directly used in the next reaction without further purification.






Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.[H][H]>C1COCC1.C(O)C.[Rh]>[OH:1][CH2:2][CH2:3][O:4][CH:5]1[CH2:13][CH2:12][CH:8]([C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCOC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is directly used in the next reaction without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCOC1CCC(CC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
